N'-butanoyl-4-tert-butylbenzohydrazide
Description
N'-Butanoyl-4-tert-butylbenzohydrazide is a benzohydrazide derivative characterized by a 4-tert-butylphenyl core substituted with a butanoyl hydrazide moiety. This compound belongs to a class of hydrazides known for their diverse biological activities, including enzyme inhibition, antimicrobial, and antifungal properties . Synthetically, it is typically prepared via condensation reactions between 4-tert-butylbenzhydrazide and acylating agents like butanoyl chloride under basic conditions .
Properties
IUPAC Name |
N'-butanoyl-4-tert-butylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-5-6-13(18)16-17-14(19)11-7-9-12(10-8-11)15(2,3)4/h7-10H,5-6H2,1-4H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRNUZFVQKTTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-butanoyl-4-tert-butylbenzohydrazide typically involves the condensation of 4-tert-butylbenzoic acid with butanoyl hydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol or methanol, to yield the desired product .
Industrial Production Methods
Industrial production of N’-butanoyl-4-tert-butylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
N’-butanoyl-4-tert-butylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and related derivatives.
Substitution: Substituted hydrazides and related compounds.
Scientific Research Applications
N’-butanoyl-4-tert-butylbenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N’-butanoyl-4-tert-butylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as urease, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives
These derivatives replace the butanoyl group with aromatic aldehyde-derived Schiff bases. For example, compounds with electron-donating substituents (e.g., -OCH₃, -CH₃) on the benzylidene ring exhibit superior urease inhibition (IC₅₀ = 13.33 ± 0.58 µM) compared to N'-butanoyl-4-tert-butylbenzohydrazide, which lacks such substituents .
N'-Benzoyl-N-(tert-butyl)benzohydrazide Analogues
Modifications at the N-tert-butylhydrazine moiety (e.g., halogenation or methylation) significantly impact antifungal activity. For instance, fluorinated derivatives showed enhanced efficacy against Botrytis cinerea compared to the parent compound, highlighting the role of electronegative groups in target interaction .
(Z)-N-Benzoyl-N'-(trifluoro-4-oxo-4-phenylbutan-2-ylidene)benzohydrazides
However, this structural complexity may reduce synthetic yield compared to this compound .
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : Substituents like -OCH₃ or -CH₃ on the benzylidene ring () enhance urease inhibition by 10–20 fold compared to unsubstituted analogs, likely due to improved enzyme active-site interactions .
- Fluorine Substitution : Fluorinated N'-benzoyl derivatives () show a 3-fold increase in antifungal activity, attributed to enhanced electronegativity and membrane penetration .
- Thiocarbonyl vs. Carbonyl : Thiocarbonyl analogs () may exhibit altered binding kinetics due to differential hydrogen-bonding capacity and metal coordination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
